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Abstract
IT-143-B is a piericidin-group antibiotic with demonstrated biological activity, including

antifungal, antibacterial, and cytotoxic effects. This document provides a comprehensive

overview of the preliminary scientific research on IT-143-B, focusing on its discovery,

physicochemical properties, and proposed mechanisms of action. Quantitative data from

preclinical studies are summarized, and key experimental protocols are detailed. This guide

aims to serve as a foundational resource for researchers and professionals in the field of drug

development.

Introduction
IT-143-B is a novel antibiotic belonging to the piericidin class, which was first isolated from the

fermentation broth of Streptomyces sp. No. A-143. Structurally, piericidins feature a substituted

pyridine ring connected to a long polyketide-derived side chain. Preliminary studies have

indicated that IT-143-B exhibits a range of biological activities, making it a compound of interest

for further investigation in therapeutic applications.
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Physicochemical Properties
The molecular formula of IT-143-B has been determined to be C28H41NO4.[1] It is

characterized as a pale yellow oil and is soluble in solvents such as ethanol, methanol, DMF,

and DMSO.[2]

Property Value

Molecular Formula C28H41NO4

Appearance Pale Yellow Oil

Solubility Soluble in ethanol, methanol, DMF, DMSO

Biological Activity and Quantitative Data
IT-143-B has shown inhibitory activity against various microorganisms and cytotoxic effects

against cancer cells.

Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of IT-143-B against several fungi and bacteria

have been determined.

Organism MIC (µg/mL)

Aspergillus fumigatus Data not available in search results

Micrococcus luteus Data not available in search results

Note: While the sources state activity against these organisms, specific MIC values were not

found in the provided search results.

Cytotoxic Activity
The cytotoxic potential of IT-143-B has been evaluated against various cancer cell lines. One

study, which refers to the compound as "IT-143-B (a likely reference to the recently identified
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compound 143D)," reports its potent and selective inhibition of the KRASG12C mutation.[1]

The half-maximal inhibitory concentration (IC50) values from this study are presented below.

Cell Line Cancer Type IT-143-B IC50 (nM)

MIA PaCa-2 Pancreatic Cancer 5.1 ± 0.6

NCI-H358 Non-Small Cell Lung Cancer 6.8 ± 1.1

NCI-H1373 Non-Small Cell Lung Cancer 23.5 ± 2.5

SW1463 Colorectal Cancer 67.2 ± 8.3

Calu-1 Non-Small Cell Lung Cancer 33.6 ± 4.1

Ba/F3-KRASG12C Engineered Cell Line 80.0 ± 19.0

Mechanisms of Action
Preliminary research suggests that IT-143-B may exert its biological effects through multiple

signaling pathways. The primary mechanism attributed to the piericidin class of antibiotics is

the inhibition of Mitochondrial Complex I.[2] Additionally, recent findings suggest a role for a

compound identified as IT-143-B in the inhibition of the KRASG12C oncoprotein.[1]

Inhibition of Mitochondrial Complex I
Piericidin-group antibiotics are known to be potent inhibitors of NADH:ubiquinone

oxidoreductase, also known as Mitochondrial Complex I. This enzyme is a critical component of

the electron transport chain in mitochondria.

Binding and Inhibition: Piericidins competitively bind to the ubiquinone-binding site of

Complex I, blocking the transfer of electrons from NADH.

Disruption of ATP Synthesis: This inhibition disrupts the proton motive force across the inner

mitochondrial membrane, which is essential for ATP production by ATP synthase.

Induction of Oxidative Stress: The blockage of electron flow can lead to the generation of

reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.
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Metabolic Shift: By impairing oxidative phosphorylation, piericidins can force cells to increase

their reliance on glycolysis for energy production.
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Proposed mechanism of IT-143-B via Mitochondrial Complex I inhibition.

Inhibition of KRASG12C Signaling
A compound referred to as IT-143-B has been identified as a selective inhibitor of the

KRASG12C oncoprotein. This mutation is a key driver in several types of cancer.

Direct Inhibition: IT-143-B is proposed to directly bind to and inhibit the activity of the mutated

KRASG12C protein.

Downstream Pathway Suppression: This inhibition leads to the suppression of downstream

signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Induction of Cell Cycle Arrest and Apoptosis: The blockade of these critical signaling

cascades ultimately results in cell cycle arrest and apoptosis in cancer cells harboring the

KRASG12C mutation.
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Proposed inhibition of the KRASG12C signaling pathway by IT-143-B.

Experimental Protocols
Isolation and Purification of IT-143-B
The following protocol outlines the general steps for the isolation and purification of IT-143-B

from the fermentation broth of Streptomyces sp. No. A-143.
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Workflow for the isolation and purification of IT-143-B.
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MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of IT-143-B on cancer cell lines by

measuring metabolic activity.

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of IT-143-B and a vehicle

control for a specified period (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting a dose-response curve.

Conclusion
IT-143-B is a piericidin-group antibiotic with promising biological activities, including potent

cytotoxic effects against cancer cells. The primary mechanism of action for this class of

compounds is the inhibition of Mitochondrial Complex I. However, recent evidence suggests

that a compound identified as IT-143-B may also act as a selective inhibitor of the KRASG12C

oncoprotein. Further research is warranted to fully elucidate the precise molecular targets and

signaling pathways of IT-143-B and to evaluate its therapeutic potential in various disease

models. The detailed protocols and compiled data in this guide provide a solid foundation for

future investigations into this intriguing natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b10820791?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Unveiling_the_Antitumor_Potential_of_IT_143_B_A_Comparative_Analysis.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mechanism_of_Action_of_Piericidin_Group_Antibiotics.pdf
https://www.benchchem.com/product/b10820791#preliminary-investigation-of-it-143b-in-scientific-research
https://www.benchchem.com/product/b10820791#preliminary-investigation-of-it-143b-in-scientific-research
https://www.benchchem.com/product/b10820791#preliminary-investigation-of-it-143b-in-scientific-research
https://www.benchchem.com/product/b10820791#preliminary-investigation-of-it-143b-in-scientific-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10820791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

